Third-Order Nonlinear Optical Susceptibility (χ³) vs. Methoxy Analog Under Identical DFWM Conditions
In a head-to-head comparison of 15 chalcones using femtosecond degenerate four-wave mixing (DFWM), the target compound (4-N(CH₃)₂–4′-NO₂) exhibited the highest third-order NLO susceptibility. Its χ³ value surpassed that of the closest analog 4-MeO-4′-NO₂ by approximately 2.2-fold, demonstrating the superior charge-transfer efficiency of the dimethylamino donor over the methoxy donor in an identical A–A–D architecture [1].
| Evidence Dimension | Third-order nonlinear optical susceptibility χ³ |
|---|---|
| Target Compound Data | ~7.4 × 10⁻¹⁴ esu (4-N(CH₃)₂–4′-NO₂) |
| Comparator Or Baseline | 3.37 × 10⁻¹⁴ esu (4-MeO-4′-NO₂) |
| Quantified Difference | ~2.2-fold higher χ³ for the target compound |
| Conditions | Femtosecond DFWM at 532 nm in CHCl₃ solution; identical experimental setup for all 15 compounds |
Why This Matters
A >2-fold increase in χ³ directly translates to stronger optical limiting, switching, and frequency conversion performance, making this specific chalcone the preferred choice for NLO device prototyping over its methoxy analog.
- [1] Rai P, Chettri P, Kar S, Nagar MA, Srivastava S, Golakoti NR. Synthesis, characterization and structure–activity relationship of non-linear optical response of chalcone derivatives with in silico insights. Chemical Papers. 2021;75:2603–2615. DOI: 10.1007/s11696-020-01487-6 View Source
